molecular formula C13H13N3O2 B2831017 N-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]prop-2-enamide CAS No. 2361655-72-1

N-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]prop-2-enamide

Cat. No. B2831017
CAS RN: 2361655-72-1
M. Wt: 243.266
InChI Key: GVMVZBBKOMSTCO-UHFFFAOYSA-N
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Description

“N-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]prop-2-enamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . This compound is related to a class of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan .


Synthesis Analysis

The synthesis of related compounds involves reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C . N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized and fully characterized .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by multinuclear NMR spectroscopy, IR, and elemental analysis . The structures of some compounds were further confirmed by single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature . The resulting compounds were then used to synthesize N-Trinitroethylamino derivatives and energetic salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), indicating that the reported compounds have moderate thermal stabilities . The detonation performance was obtained based on the calculated heats of formation and measured densities .

Safety and Hazards

The safety and hazards of these compounds were evaluated using standardized impact and friction tests. The compounds were found to be insensitive towards impact and friction .

Future Directions

The future directions for research on “N-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]prop-2-enamide” and related compounds could involve further exploration of their potential applications in various fields, such as the development of new drugs or high-energy materials . Further studies could also investigate the potential of these compounds as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

properties

IUPAC Name

N-[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-3-12(17)14-8-10-4-6-11(7-5-10)13-15-9(2)18-16-13/h3-7H,1,8H2,2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMVZBBKOMSTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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